4-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-2-phenyl-5-(prop-2-en-1-yl)pyrimidine
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Overview
Description
4-methoxybenzaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone is a complex organic compound that combines the structural features of benzaldehyde, pyrimidine, and hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxybenzaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone typically involves a multi-step process:
Formation of 4-methoxybenzaldehyde: This can be synthesized through the oxidation of 4-methoxytoluene using an oxidizing agent such as potassium permanganate.
Synthesis of 5-allyl-6-methyl-2-phenyl-4-pyrimidinyl hydrazine: This intermediate can be prepared by reacting 5-allyl-6-methyl-2-phenyl-4-pyrimidinyl chloride with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of 4-methoxybenzaldehyde with 5-allyl-6-methyl-2-phenyl-4-pyrimidinyl hydrazine under acidic conditions to form the desired hydrazone.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-methoxybenzaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The hydrazone group can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as sodium methoxide in a polar aprotic solvent.
Major Products Formed
Oxidation: 4-methoxybenzoic acid.
Reduction: 4-methoxybenzylamine.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-methoxybenzaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Materials Science: It can be used in the synthesis of novel polymers with unique properties.
Biological Research: It is used as a probe to study enzyme mechanisms and interactions.
Mechanism of Action
The mechanism of action of 4-methoxybenzaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Pathways Involved: It may affect pathways related to cell cycle regulation and apoptosis, making it a potential candidate for anti-cancer therapies.
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzaldehyde: A simpler compound with similar aromatic properties but lacking the pyrimidine and hydrazone functionalities.
5-allyl-6-methyl-2-phenyl-4-pyrimidinyl hydrazine: An intermediate in the synthesis of the target compound with similar structural features.
Uniqueness
4-methoxybenzaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C22H22N4O |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[(Z)-(4-methoxyphenyl)methylideneamino]-6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine |
InChI |
InChI=1S/C22H22N4O/c1-4-8-20-16(2)24-21(18-9-6-5-7-10-18)25-22(20)26-23-15-17-11-13-19(27-3)14-12-17/h4-7,9-15H,1,8H2,2-3H3,(H,24,25,26)/b23-15- |
InChI Key |
NQHCYDZOEATWIE-HAHDFKILSA-N |
Isomeric SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)N/N=C\C3=CC=C(C=C3)OC)CC=C |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)NN=CC3=CC=C(C=C3)OC)CC=C |
Origin of Product |
United States |
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